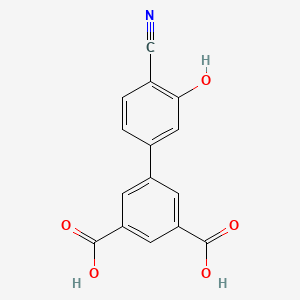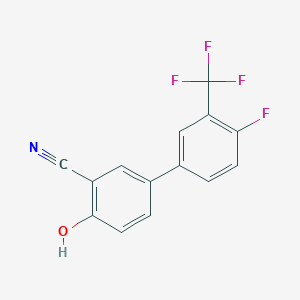
2-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95% (2C5DCPP) is a phenolic compound used in various scientific research applications. It has been used in various experiments to study the biochemical and physiological effects of the compound.
Aplicaciones Científicas De Investigación
2-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95% has been used in various scientific research applications, including studies of the biochemical and physiological effects of the compound. It has been used as a substrate for the enzyme β-glucuronidase, which catalyzes the hydrolysis of β-glucuronides. The compound has also been used in studies of the enzyme xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid. Additionally, 2-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95% has been used in studies of the enzyme nitric oxide synthase, which catalyzes the synthesis of nitric oxide from L-arginine.
Mecanismo De Acción
2-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95% is believed to act as an inhibitor of certain enzymes, including β-glucuronidase, xanthine oxidase, and nitric oxide synthase. The compound binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions.
Biochemical and Physiological Effects
2-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. Studies have shown that the compound inhibits the activity of β-glucuronidase, xanthine oxidase, and nitric oxide synthase. This inhibition can lead to a decrease in the production of β-glucuronides, uric acid, and nitric oxide, respectively. Additionally, studies have shown that 2-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95% has anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95% has several advantages and limitations for use in lab experiments. One advantage is that the compound is relatively stable, making it suitable for use in long-term studies. Additionally, the compound is relatively inexpensive and easy to obtain. However, the compound is also relatively insoluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
There are several potential future directions for the use of 2-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95% in scientific research. One potential direction is the use of the compound in studies of the physiological effects of nitric oxide. Additionally, the compound could be used in studies of the biochemical effects of β-glucuronidase and xanthine oxidase inhibitors. Furthermore, the compound could be used in studies of the anti-inflammatory and antioxidant properties of phenolic compounds. Finally, the compound could be used in studies of the effects of nitric oxide on cell signaling pathways.
Métodos De Síntesis
2-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95% can be synthesized from the reaction of 2-cyano-5-hydroxybenzaldehyde and 3,5-dicarboxyphenylhydrazine hydrochloride. The reaction begins with the formation of a hydrazone intermediate, which is then hydrolyzed to form the desired product. The reaction can be carried out in aqueous medium, or in organic solvent with the addition of a base such as sodium hydroxide or potassium carbonate.
Propiedades
IUPAC Name |
5-(4-cyano-3-hydroxyphenyl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO5/c16-7-9-2-1-8(6-13(9)17)10-3-11(14(18)19)5-12(4-10)15(20)21/h1-6,17H,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLXQMGTJVTAHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684971 |
Source


|
| Record name | 4'-Cyano-3'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(3,5-dicarboxyphenyl)phenol | |
CAS RN |
1261954-11-3 |
Source


|
| Record name | 4'-Cyano-3'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377087.png)






![3-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377129.png)
![2-Cyano-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377137.png)